molecular formula C11H14ClN3 B4543916 {[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride

{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride

Cat. No.: B4543916
M. Wt: 223.70 g/mol
InChI Key: XRCGASBFFBQHKP-UHFFFAOYSA-N
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Description

{[1-(3-Methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is a pyrazole-derived amine salt with the molecular formula C₁₁H₁₄ClN₃ and a molecular weight of 223.71 g/mol (CAS: 1986331-26-3; MDL: MFCD28142440) . Its structure features a pyrazole ring substituted at the 1-position with a 3-methylphenyl group and at the 4-position with a methylamine moiety, which is protonated as a hydrochloride salt. This compound is commercially available (e.g., Combi-Blocks catalog number QY-5073) and is utilized in pharmaceutical and materials science research due to its reactivity and structural versatility .

Properties

IUPAC Name

[1-(3-methylphenyl)pyrazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-9-3-2-4-11(5-9)14-8-10(6-12)7-13-14;/h2-5,7-8H,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCGASBFFBQHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : [1-(3-methylphenyl)pyrazol-4-yl]methanamine; hydrochloride
  • Molecular Formula : C11H14ClN3
  • CAS Number : 1986331-26-3

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : Studies have shown that the compound can halt the cell cycle at the G1 phase, leading to reduced proliferation of cancer cells.
  • Caspase Activation : Increased activity of caspases (caspase-3/7) has been observed, indicating that the compound promotes apoptotic pathways in cancer cells.
Cell LineIC50 Value (µM)Mechanism
MCF-70.48Apoptosis via caspase activation
HCT-1160.78G1 phase arrest and apoptosis

These findings position this compound as a promising candidate for further development in cancer therapeutics.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Disruption of Cellular Signaling Pathways : It potentially disrupts pathways involved in cell growth and survival, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis markers compared to untreated controls.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and commercial attributes of the target compound and its analogs:

Compound Name Substituents (Pyrazole/Phenyl) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
{[1-(3-Methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride (Target) 3-methylphenyl, 4-methylamine C₁₁H₁₄ClN₃ 223.71 1986331-26-3 Pharmaceuticals, Material Science
{[1-(4-Methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride 4-methylphenyl, 4-methylamine C₁₁H₁₄ClN₃ 223.71 1986331-26-3 Research reagent
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride 3-chlorophenyl, 5-ethyl C₁₂H₁₅Cl₂N₃ 258.15 1795184-89-2 Not specified
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 2-methylphenyl, 5-difluoromethyl C₁₂H₁₂ClF₂N₃ 283.70 Not provided Agrochemicals, Material Science
1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride 3-fluorophenyl, 4-methylamine C₁₀H₁₁ClFN₃ 227.67 Not provided Pharmaceutical intermediates
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride 3-methylpyrazole, 4-methylamine C₆H₁₂Cl₂N₃ 207.09 1909327-84-9 Drug development, Material Science

Key Differences and Functional Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in 3-chlorophenyl analogs ) may enhance binding affinity in biological targets compared to electron-donating methyl groups (e.g., 3-methylphenyl in the target compound). Dihydrochloride salts (e.g., Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride ) exhibit higher solubility in aqueous media than monohydrochlorides, advantageous for formulation.
  • Applications :

    • The target compound’s 3-methylphenyl group provides steric bulk, which may influence receptor selectivity in medicinal chemistry .
    • Difluoromethyl-substituted analogs (e.g., ) are prioritized in agrochemicals due to fluorine’s resistance to metabolic degradation .

Research Findings and Industrial Relevance

  • Pharmaceuticals : Pyrazole amines are leveraged as intermediates in kinase inhibitors and GPCR modulators. The target compound’s methyl group may reduce toxicity compared to halogenated analogs .
  • Material Science : Functionalized pyrazoles contribute to metal-organic frameworks (MOFs) and polymers. The hydrochloride salt form enhances crystallinity, critical for X-ray structural analysis (e.g., via SHELX ).
  • Synthetic Accessibility : Commercial availability (e.g., Combi-Blocks, Fluorochem ) supports high-throughput screening, though halogenated variants require more complex synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride
Reactant of Route 2
{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride

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